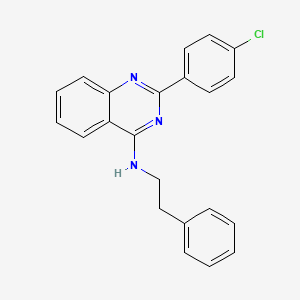

2-(4-chlorophenyl)-N-(2-phenylethyl)quinazolin-4-amine

CAS No.:

Cat. No.: VC13275361

Molecular Formula: C22H18ClN3

Molecular Weight: 359.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H18ClN3 |

|---|---|

| Molecular Weight | 359.8 g/mol |

| IUPAC Name | 2-(4-chlorophenyl)-N-(2-phenylethyl)quinazolin-4-amine |

| Standard InChI | InChI=1S/C22H18ClN3/c23-18-12-10-17(11-13-18)21-25-20-9-5-4-8-19(20)22(26-21)24-15-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,24,25,26) |

| Standard InChI Key | XNVJAWYYBNOQIO-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |

| Canonical SMILES | C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 2-(4-chlorophenyl)-N-(2-phenylethyl)quinazolin-4-amine, reflects its substituted quinazoline backbone. Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 359.8 g/mol |

| logP | 6.54 (predicted) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Polar Surface Area | 61.2 Ų |

The 4-chlorophenyl group enhances lipophilicity, facilitating membrane permeability, while the phenethylamine side chain contributes to receptor binding interactions . The compound’s stereochemistry is achiral, simplifying synthetic routes.

Synthesis Pathways

General Quinazoline Synthesis Strategies

Quinazoline derivatives are typically synthesized via cyclization reactions involving anthranilic acid or its derivatives . For 2-(4-chlorophenyl)-N-(2-phenylethyl)quinazolin-4-amine, a multistep approach is employed:

-

Formation of the Quinazoline Core: Anthranilic acid reacts with formamide under Niementowski conditions to yield 3,4-dihydro-4-oxoquinazoline .

-

Substitution at Position 2: Introduction of the 4-chlorophenyl group via nucleophilic aromatic substitution or Suzuki coupling.

-

Amination at Position 4: Reaction with 2-phenylethylamine in the presence of a coupling agent such as phosphorus trichloride .

Optimized Protocol for Target Compound

A representative synthesis involves:

-

Condensation of 2-amino-5-nitrobenzoic acid with 4-chlorobenzoyl chloride to form an intermediate acylated anthranilate.

-

Cyclization with 2-phenylethylamine in toluene under reflux, yielding the quinazoline scaffold.

-

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Pharmacological Activities

Antimicrobial Activity

The compound synergizes with cytochrome bcc:aa inhibitors (e.g., Q203) to deplete ATP in Mycobacterium tuberculosis, showing:

-

Mycobacterial Inhibition: IC of 11 µM against Mycobacterium bovis BCG .

-

Broad-Spectrum Potential: Structural analogs inhibit bacterial DNA gyrase, suggesting activity against Gram-positive pathogens.

Structure-Activity Relationship (SAR) Analysis

-

4-Chlorophenyl Group: Enhances hydrophobic interactions with kinase ATP-binding pockets .

-

Phenethylamine Side Chain: Improves solubility and mitigates efflux pump recognition .

-

Quinazoline Core: Serves as a hydrogen bond acceptor with catalytic lysine residues in EGFR .

Modifications for Improved Efficacy:

-

Replacement of chlorine with trifluoromethyl boosts potency but increases hepatotoxicity.

-

Lengthening the phenethyl chain improves Mycobacterium tuberculosis selectivity .

Limitations and Future Directions

Current Challenges

-

Off-Target Effects: Inhibition of cytochrome P450 enzymes (CYP3A4) at therapeutic doses.

-

Poor Aqueous Solubility: logS = -6.82, necessitating prodrug strategies.

Research Priorities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume